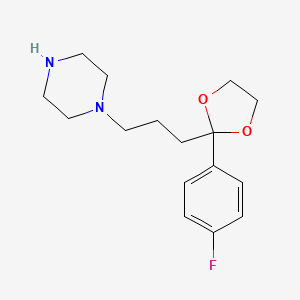

1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine

Overview

Description

“1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine” is a complex organic compound. It’s important to note that the exact compound you’re asking about might not be widely studied or recognized in the scientific community .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be complex and varied. Without specific context or reactions to analyze, it’s challenging to provide a detailed analysis .Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis and characterization of compounds structurally related to 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine. For example, the research on flunarizine, a drug related to the compound of interest, shows its industrial production involves condensation reactions, highlighting its applications in treating migraines and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016). Another study on the synthesis of piperazine-1-yl-1H-indazole derivatives emphasizes the importance of these compounds in medicinal chemistry, offering insights into efficient synthesis processes (Balaraju, Kalyani, & Laxminarayana, 2019).

Pharmacokinetic Profiles and Pharmacological Activities

Research into the fluorination of piperazine and piperidine derivatives has shown that incorporating fluorine can significantly alter the pharmacokinetic profiles of these compounds, influencing their oral absorption and bioavailability (van Niel et al., 1999). This indicates potential applications in designing drugs with improved pharmacological profiles.

Antimicrobial and Antifungal Activities

Compounds with the piperazine moiety have been evaluated for their antimicrobial and antifungal activities. For instance, the synthesis of quinolone antibacterials incorporating piperazine structures has been explored, showing similar in vitro antibacterial activity to reference drugs (Ziegler et al., 1990). Another study on the fungicidal activity of 3-piperazine-bis(benzoxaborole) emphasizes the critical role of the benzoxaborole system for antifungal action, demonstrating the compound's higher inhibitory activity compared to standard antibiotics (Wieczorek et al., 2014).

Mechanism of Action

Target of Action

The primary target of 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine, also known as para-Fluorophenylpiperazine (pFPP), is the 5-HT 1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation .

Mode of Action

pFPP acts mainly as a 5-HT 1A receptor agonist , meaning it binds to this receptor and activates it . It also has some additional affinity for the 5-HT 2A and 5-HT 2C receptors . Furthermore, pFPP has been shown to inhibit the reuptake of serotonin and norepinephrine , and possibly induce their release . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.

Biochemical Pathways

The activation of 5-HT 1A receptors by pFPP can lead to a variety of downstream effects, depending on the location of the receptors. For instance, the activation of 5-HT 1A receptors in the raphe nuclei (a group of nuclei in the brainstem) can lead to a decrease in the firing rate of serotonin neurons, thereby reducing the release of serotonin in projection areas. On the other hand, the activation of 5-HT 1A receptors in the hippocampus can lead to hyperpolarization of the postsynaptic neuron, inhibiting its firing .

Pharmacokinetics

It is known that pfpp is metabolized in the liver, primarily by thehepatic system , and excreted via the kidneys . The elimination half-life of pFPP is approximately 6-8 hours , suggesting that it is relatively quickly removed from the body.

Result of Action

The activation of 5-HT 1A receptors by pFPP can lead to a range of effects at the molecular and cellular level. These include changes in neuronal firing rates, alterations in the release of neurotransmitters, and modifications in the responsiveness of neurons to incoming signals . The overall effect of these changes can lead to alterations in mood, cognition, and behavior.

Action Environment

The action, efficacy, and stability of pFPP can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the metabolism and excretion of pFPP, potentially altering its effects. Additionally, individual differences in factors such as age, sex, genetic makeup, and overall health status can also influence the action of pFPP .

properties

IUPAC Name |

1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c17-15-4-2-14(3-5-15)16(20-12-13-21-16)6-1-9-19-10-7-18-8-11-19/h2-5,18H,1,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZDOTGIRWIQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2(OCCO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382442 | |

| Record name | 1-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine | |

CAS RN |

55846-41-8 | |

| Record name | 1-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

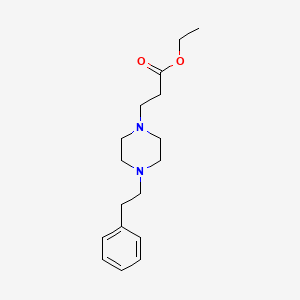

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)

![5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde](/img/structure/B1607976.png)

![Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate](/img/no-structure.png)